Licarbazepine

Voltage-gated sodium channel Electrophysiology Nav1.2

Licarbazepine is the primary pharmacologically active metabolite of oxcarbazepine and eslicarbazepine acetate—not a generic substitute. As a chiral compound existing as R- and S-enantiomers, it is the definitive analytical reference standard for quantifying active drug species in bioanalytical methods. Unlike prodrugs that introduce metabolic variability and confounding toxicity, direct use of licarbazepine eliminates prodrug metabolism artifacts, making it essential for electrophysiological studies on voltage-gated sodium channels and neurotoxicity assays where oxcarbazepine itself is neurotoxic. Procuring high-purity licarbazepine ensures accurate pharmacokinetic modeling, therapeutic drug monitoring, and method validation for dibenzoazepine-class antiepileptics.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 29331-92-8
Cat. No. B1675244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicarbazepine
CAS29331-92-8
SynonymsLicarbazepine;  BIA-2-005;  GP-47779;  LIC-477;  LIC-477D;  TRI-477;  BIA2-005;  GP47779;  LIC477;  LIC477D;  TRI477.
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
InChIInChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)
InChIKeyBMPDWHIDQYTSHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Licarbazepine (CAS 29331-92-8): A Key Active Metabolite in Dibenzoazepine Anticonvulsant Research


Licarbazepine (CAS 29331-92-8), also known as 10-hydroxy-10,11-dihydrocarbamazepine (MHD), is the primary pharmacologically active metabolite of the antiepileptic drug oxcarbazepine [1]. It is a voltage-gated sodium channel blocker that also potentiates GABA(A) receptor currents, contributing to its anticonvulsant and mood-stabilizing profile [1]. As a chiral compound existing as R- and S- enantiomers, licarbazepine serves as a critical analytical reference standard and research tool for understanding the pharmacology of dibenzoazepine-class drugs, including oxcarbazepine and eslicarbazepine acetate, which are primarily metabolized to it [1].

Why Licarbazepine (MHD) is Not Simply Interchangeable with Carbamazepine or Oxcarbazepine


In the class of dibenzoazepine anticonvulsants, generic substitution based on structural similarity is scientifically unsound due to profound differences in metabolism, active species, and pharmacodynamic profiles. Carbamazepine, a potent CYP3A4 inducer, generates the active yet toxic epoxide metabolite, leading to significant drug-drug interactions and a distinct side effect profile [1]. Oxcarbazepine is a prodrug that avoids epoxide formation but is metabolized to a racemic mixture of R- and S-licarbazepine (80:20), with the parent drug itself exhibiting significant toxicity [2]. Eslicarbazepine acetate is a third-generation prodrug designed for chiral purity, yielding 95% S-licarbazepine [3]. Therefore, the specific chemical entity 'licarbazepine' represents a precise pharmacological state—the active metabolite—that cannot be replicated by simply using its prodrugs. Selecting a specific source of licarbazepine as a reference standard or research tool is essential for experiments where the direct effects of the active metabolite, free from the influence of the parent prodrug's metabolism or toxicity, must be characterized [2][3].

Quantitative Evidence for Licarbazepine Differentiation vs. Carbamazepine, Oxcarbazepine, and R-Licarbazepine


S-Licarbazepine vs. Carbamazepine, Oxcarbazepine, and ESL on Nav1.2 Channel Use-Dependent Block

In a comparative analysis using whole-cell patch clamp on Nav1.2 channels, S-licarbazepine (the S-enantiomer of licarbazepine) exhibited a significantly smaller effect on use-dependent block compared to carbamazepine (CBZ) and oxcarbazepine (OXC) under identical conditions [1]. While CBZ and OXC induced substantial changes in spiking, bursting, and synchrony, S-Lic's effects were selective for network synchrony, with minimal impact on other parameters [1].

Voltage-gated sodium channel Electrophysiology Nav1.2

S-Licarbazepine (Eslicarbazepine) Demonstrates Lower Neurotoxicity than Oxcarbazepine in Hippocampal Neurons

An in vitro study in cultured rat hippocampal neurons found that eslicarbazepine acetate (ESL) and its main metabolite S-licarbazepine (S-Lic) were less toxic than oxcarbazepine (OXC) [1]. Neither ESL nor its metabolites, including S-Lic, up to 0.3 mM for 24 hours, decreased cell viability. In contrast, OXC was the most toxic drug, decreasing cell viability in a concentration-dependent manner and leading to caspase-3 and PARP cleavage [1]. The study concluded that ESL and its main metabolite S-Lic, along with CBZ, LTG, and VPA, are less toxic to hippocampal neurons than OXC [1].

Neurotoxicity Hippocampal neurons Cell viability

Differential Metabolic Fate: Eslicarbazepine Acetate vs. Oxcarbazepine Yields Higher Proportion of S-Licarbazepine

The metabolic conversion of two different prodrugs yields dramatically different enantiomeric ratios of the active metabolite licarbazepine [1]. Oxcarbazepine (OXC) is converted to a mixture of R- and S-licarbazepine in an 80:20 ratio [1]. In contrast, eslicarbazepine acetate is converted almost exclusively to S-licarbazepine, with only 5% of the R-isomer formed [1]. This difference in chiral purity has significant implications for pharmacological activity, as the two enantiomers exhibit different binding profiles and efficacy [1].

Pharmacokinetics Metabolism Chiral purity

Seizure Exacerbation in Generalized Epilepsy Model: Both R- and S-Licarbazepine Increase Spike-Wave Discharges

In a mouse model of genetic generalized epilepsy (GABAA γ2(R43Q) mutation), both enantiomers of licarbazepine, as well as the parent drug oxcarbazepine, significantly increased the number of spike-and-wave discharges (SWDs) at a dose of 20 mg/kg [1]. Specifically, OXC, (S)-licarbazepine, and (R)-licarbazepine all significantly increased SWDs, while their duration was unaffected [1]. This indicates that seizure exacerbation is a class effect shared by all three compounds in this specific epilepsy model [1].

Genetic generalized epilepsy Seizure exacerbation Spike-wave discharges

Lower Plasma Protein Binding of Licarbazepine (38%) vs. Oxcarbazepine (67%) and Carbamazepine (65-80%)

Licarbazepine exhibits significantly lower plasma protein binding compared to its prodrug oxcarbazepine and the related drug carbamazepine [1][2]. The protein binding of licarbazepine is approximately 38%, while that of oxcarbazepine is about 67% [1]. In comparison, carbamazepine is 65-80% protein-bound [2]. This lower binding of the active metabolite suggests a higher free fraction in plasma, which can influence both its distribution to tissues and its potential for drug-drug interactions involving protein binding displacement [1].

Pharmacokinetics Protein binding Drug interactions

Optimal Research and Procurement Scenarios for Licarbazepine (CAS 29331-92-8)


Reference Standard for Pharmacokinetic and Metabolism Studies of Oxcarbazepine and Eslicarbazepine

Licarbazepine is the essential analytical reference standard for quantifying the active metabolite of oxcarbazepine and eslicarbazepine acetate in biological samples. Given the differential metabolism of these prodrugs—where oxcarbazepine yields an 80:20 R:S ratio and eslicarbazepine acetate yields 95% S-licarbazepine [4]—accurate quantitation of licarbazepine enantiomers by LC-MS/MS is critical for pharmacokinetic modeling, therapeutic drug monitoring, and drug interaction studies [4]. Procuring high-purity licarbazepine as a certified reference material is a non-negotiable requirement for any laboratory developing or validating bioanalytical methods for these widely used antiepileptic drugs.

Investigating Biophysical Mechanisms of Sodium Channel Blockade

For electrophysiological studies aimed at dissecting the precise biophysical effects on voltage-gated sodium channels, licarbazepine offers a unique tool. Direct head-to-head comparison using patch clamp techniques on Nav1.2 channels revealed that S-licarbazepine has a significantly smaller effect on use-dependent block compared to carbamazepine and oxcarbazepine, and exerts a selective effect on network synchrony [4]. This makes S-licarbazepine the compound of choice for experiments focused on understanding how modulation of specific channel states (e.g., slow vs. fast inactivation) translates to network-level effects, as opposed to broader excitability suppression [4].

Neuronal Toxicity and Neuroprotection Assays

In vitro models assessing neurotoxicity or neuroprotection benefit from the use of S-licarbazepine over oxcarbazepine due to its superior safety profile. Evidence from cultured hippocampal neurons shows that while oxcarbazepine is neurotoxic, decreasing cell viability and inducing apoptosis, S-licarbazepine does not reduce cell viability at equivalent concentrations (up to 0.3 mM over 24 hours) [4]. For long-term neuronal cultures or studies where minimizing confounding neurotoxic effects is paramount, selecting S-licarbazepine provides a cleaner experimental system [4].

Modeling of Genetic Generalized Epilepsy (Negative Control Scenario)

For researchers utilizing mouse models of genetic generalized epilepsy (e.g., GABAA γ2(R43Q) mutation), licarbazepine and its enantiomers serve a critical function as a positive control for seizure exacerbation. Studies demonstrate that oxcarbazepine, (S)-licarbazepine, and (R)-licarbazepine all significantly increase the number of spike-and-wave discharges at a 20 mg/kg dose [4]. Therefore, these compounds are not suitable for testing therapeutic efficacy in this context, but they are valuable as a validated pharmacological tool to induce a known, quantifiable exacerbation phenotype, which can be used to validate model sensitivity or to screen for compounds that rescue this exacerbation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licarbazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.